molecular formula C14H17N3O3S2 B5320650 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No.: B5320650
M. Wt: 339.4 g/mol
InChI Key: OAUDMJZJNKVMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiadiazole ring and a methylbutanesulfonyl group, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

2-(3-methylbutylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10(2)7-8-22(19,20)12-6-4-3-5-11(12)13(18)16-14-17-15-9-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUDMJZJNKVMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonylation of the intermediate compound with 3-methylbutanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The thiadiazole ring and sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
  • 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZOIC ACID
  • 2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)ANILINE

Uniqueness

2-(3-METHYLBUTANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiadiazole ring and the sulfonyl group enhances its potential for diverse applications in various fields .

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